3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Description
Chemical Structure and Properties
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (C₆H₂BrF₄N; molecular weight: 262.99 g/mol) is a halogenated pyridine derivative featuring bromine (C3), fluorine (C5), and a trifluoromethyl group (C2) on its aromatic ring. Its SMILES string is BrC1=CC(F)=CN=C1C(F)(F)F, and the InChI key is RRRFJEMWVAWRIX-UHFFFAOYSA-N . The compound is a solid at room temperature and is primarily utilized in early-stage pharmaceutical and agrochemical research due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity, while bromine and fluorine modulate reactivity and metabolic stability .
The compound’s applications span agrochemicals (e.g., insecticides, herbicides) and pharmaceuticals, where it serves as a building block for bioactive molecules .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFJEMWVAWRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259876 | |
| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245914-35-5 | |
| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Methodologies
Stepwise Halogenation and Fluorination
- Bromination : Bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 3-position of the pyridine ring.
- Fluorination : Electrophilic fluorination agents such as Selectfluor® or nucleophilic fluorination using tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) are employed to introduce fluorine at the 5-position.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | Dichloromethane | 0 to 25 °C | 70-85 | Controlled addition to avoid polybromination |
| Fluorination | Tetrabutylammonium fluoride (TBAF) | DMF | Room temperature | 60-75 | Selective fluorination at C5 |
Industrial Scale Production
Industrial synthesis optimizes parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Large-scale halogenation uses bromine and fluorine sources under controlled conditions with catalytic or stoichiometric additives to improve regioselectivity and reduce side reactions.
Retrosynthetic and Alternative Routes
Retrosynthetic analysis tools using extensive reaction databases (e.g., Pistachio, Reaxys) suggest that the compound can be synthesized via:
- Cross-coupling reactions introducing the trifluoromethyl group early using copper trifluoromethyl reagents (CF₃Cu).
- Directed ortho-metalation (DoM) strategies to control regioselectivity during halogenation.
- Sequential halogenation/fluorination starting from simpler pyridine derivatives.
These approaches emphasize the importance of catalyst choice (Pd, Cu) and reaction conditions to ensure selective functionalization.
Related Synthetic Processes and Insights from Analogous Compounds
Though direct patents on 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine are limited, insights can be drawn from related pyridine derivatives such as 2-methoxy-3-bromo-5-fluoropyridine. A patented synthesis process involves:
- Diazotization of 2-methoxy-5-aminopyridine followed by fluorination.
- Subsequent bromination to introduce bromine at the 3-position.
- This method uses inexpensive raw materials, mild reaction conditions, and achieves high yields, highlighting the industrial feasibility of halogenated fluoropyridines synthesis.
While this patent focuses on a methoxy-substituted analog, the principles of controlled halogenation and fluorination under mild conditions are transferable to trifluoromethyl-substituted pyridines.
Reaction Mechanism and Regioselectivity Considerations
- The electron-withdrawing trifluoromethyl group at the 2-position influences the regioselectivity of halogenation and fluorination by stabilizing intermediates and directing electrophilic substitution.
- Bromine acts as a leaving group in subsequent cross-coupling reactions, making selective bromination critical.
- Fluorine's strong electronegativity affects the electronic distribution, often requiring optimization of catalysts and reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Key Notes |
|---|---|---|---|---|---|
| Trifluoromethylation | CF₃Cu reagents or trifluoromethyl iodide | Various (THF, DMF) | 0 to 50 °C | 65-80 | Early-stage introduction preferred |
| Bromination | N-bromosuccinimide (NBS), Br₂ | DCM, Acetonitrile | 0 to 25 °C | 70-85 | Regioselective at C3 |
| Fluorination | Selectfluor®, TBAF | DMF, Acetonitrile | Room temperature | 60-75 | Selective at C5, mild conditions |
| Diazotization (analog) | NaNO₂/HCl (for amino precursors) | Aqueous acid | 0 to 5 °C | 80-90 (intermediate) | Used in related pyridine derivatives synthesis |
Research Findings and Optimization
- Catalyst selection (Pd, Cu) and solvent polarity critically affect regioselectivity and yield.
- Temperature control minimizes polyhalogenation and decomposition.
- Stepwise functionalization (bromination then fluorination) is preferred to avoid competing reactions.
- Purification typically involves column chromatography or recrystallization to achieve high purity.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) confirms substitution patterns.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- X-ray Crystallography elucidates stereoelectronic effects of halogen substituents.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has led to the discovery of potential therapeutic agents.
Industry: It is employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The positions of halogens and trifluoromethyl groups critically influence reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in all compounds enhances electron deficiency, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, the presence of chlorine (Cl) in 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine reduces ring reactivity compared to fluorine (F) in the target compound due to Cl’s lower electronegativity .
- Positional Influence : Bromine at C3 (target compound) allows regioselective functionalization at C4/C6 positions, whereas bromine at C2 or C5 (e.g., 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine) directs reactivity to ortho/para positions relative to the halogen .
Applications :
- Agrochemicals : The target compound and 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine are precursors for insecticides (e.g., sarolaner, lotilaner derivatives) .
- Pharmaceuticals : Amine-containing derivatives (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) are explored for kinase inhibition due to their hydrogen-bonding capability .
Patent and Commercial Relevance
- Agrochemical Patents : The 2023 European patent application highlights pyridine derivatives with trifluoromethyl groups as key components in next-generation insecticides (e.g., tyclopyrazoflor, isocycloseram) .
- Commercial Suppliers : Sigma-Aldrich markets the target compound for early-stage research, while Chongqing Chemdad Co. supplies analogs like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in bulk .
Biological Activity
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities, primarily attributed to the presence of bromine, fluorine, and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₆H₂BrF₄N
- Molar Mass : Approximately 243.98 g/mol
- Physical State : Liquid
- Density : 1.774 g/cm³
- Boiling Point : 169.3 °C
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : It can inhibit enzymes by binding to their active sites, affecting metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds.
- Cell Signaling Modulation : The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates it alters the expression of genes involved in oxidative stress response and apoptosis.
- Covalent Bond Formation : The unique structure allows for stable covalent bonds with biological targets, enhancing its utility in proteomics and biochemical research.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption and Distribution : The trifluoromethyl group increases cellular uptake and bioavailability, facilitating its distribution within biological systems.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular components.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Antitumor Properties : In a study evaluating various derivatives of pyridine compounds, this compound showed enhanced antiproliferative activity against breast cancer cell lines compared to non-fluorinated analogs. The study highlighted the significance of the trifluoromethyl group in increasing potency through improved interaction with target proteins .
- Fungicidal Activity : Research on trifluoromethyl-substituted pyridines revealed that this compound exhibited higher fungicidal activity against Candida albicans compared to its non-fluorinated counterparts. This suggests that the trifluoromethyl group's presence is crucial for enhancing biological efficacy in antifungal applications .
Q & A
Q. Advanced
- Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electronegativity enhances oxidative addition with Pd catalysts.
- Fluorine : Electron-withdrawing effects stabilize intermediates and direct coupling to meta/para positions.
- Synergistic Effects : The trifluoromethyl group further polarizes the ring, accelerating nucleophilic substitution at C3 .
Example : Suzuki coupling with aryl boronic acids yields biaryl derivatives for drug discovery scaffolds .
What strategies ensure regioselectivity when functionalizing this compound?
Q. Advanced
- Directed Ortho-Metalation (DoM) : Use of directing groups (e.g., -NH₂) to control substitution patterns.
- Catalytic Systems : Pd/Cu co-catalysts for selective C–Br activation over C–F bonds.
- Protection/Deprotection : Temporary blocking of reactive sites (e.g., silylation of fluorine) .
Data Contradiction Note : Fluorine’s strong electronegativity may suppress undesired side reactions, but competing pathways require rigorous optimization .
How is this compound applied in medicinal chemistry and agrochemical research?
Q. Advanced
- Drug Discovery : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key moiety in kinase inhibitors and antiviral agents.
- Agrochemicals : Halogenated pyridines are precursors for herbicides (e.g., fluorinated analogs of sulfonylurea derivatives).
- Photolabile Probes : Fluorine and bromine enable UV-triggered crosslinking for protein interaction studies .
What are the safety and handling considerations for this compound?
Q. Basic
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of C–Br bonds.
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- Waste Disposal : Halogenated waste protocols (e.g., incineration with scrubbers) .
How does this compound compare to structurally similar pyridine derivatives?
Q. Advanced
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced
- Fluorine/Bromine Isotopes : Overlapping signals in MS require high-resolution instruments (HRMS).
- Degradation Products : Hydrolysis products (e.g., 5-fluoro-2-(trifluoromethyl)pyridin-3-ol) can be quantified via HPLC with UV/ECD detection .
How are computational methods used to predict its reactivity?
Q. Advanced
- DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
